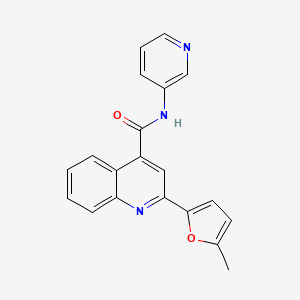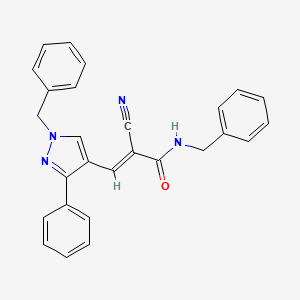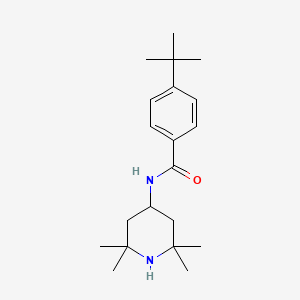
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in human medicine was later abandoned due to safety concerns. Today, GW 501516 is mainly used in scientific research to study its biochemical and physiological effects.
作用机制
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. When activated, PPARδ forms a heterodimer with another nuclear receptor called retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, ultimately resulting in changes in gene expression.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been shown to have several biochemical and physiological effects, including:
- Increased endurance and exercise capacity
- Improved lipid and glucose metabolism
- Increased expression of genes involved in energy metabolism and muscle fiber type switching
- Reduced inflammation and oxidative stress
- Improved cardiac function and vascular health
实验室实验的优点和局限性
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- It is a potent and selective PPARδ agonist with a well-defined mechanism of action
- It has been extensively studied in animal models and has a good safety profile
- It can be administered orally, making it easy to use in experiments
Some of the limitations include:
- Its use in human medicine has been abandoned due to safety concerns, which may limit its translational potential
- Its effects may vary depending on the species and strain of the animal used, which may complicate data interpretation
- Its long-term effects on health and performance are still unclear
未来方向
There are several future directions for research on 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516, including:
- Investigating its potential as a treatment for metabolic and cardiovascular diseases, such as type 2 diabetes and atherosclerosis
- Studying its effects on muscle wasting and cachexia in cancer patients
- Exploring its potential as a performance-enhancing drug in human athletes, despite the safety concerns
- Developing more potent and selective PPARδ agonists with fewer side effects and better translational potential.
合成方法
The synthesis of 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process typically starts with the reaction of 2-furylboronic acid with 2-bromo-5-methylpyridine to form the corresponding boronic ester. The ester is then subjected to a Suzuki-Miyaura coupling reaction with 4-chloroquinoline-3-carbaldehyde to produce the key intermediate. The final step involves the coupling of the intermediate with a suitable amine, such as 3-aminopyridine, to yield 2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516.
科学研究应用
2-(5-methyl-2-furyl)-N-3-pyridinyl-4-quinolinecarboxamide 501516 has been extensively studied in scientific research, particularly in the field of sports medicine and exercise physiology. It has been shown to increase endurance and improve athletic performance in animal models. It works by activating PPARδ, which in turn stimulates the expression of genes involved in energy metabolism and muscle fiber type switching. This leads to an increase in the number of slow-twitch muscle fibers, which are more resistant to fatigue and can sustain prolonged exercise.
属性
IUPAC Name |
2-(5-methylfuran-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-8-9-19(25-13)18-11-16(15-6-2-3-7-17(15)23-18)20(24)22-14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKCCLSDIKUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)

![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B5753016.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)


![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753071.png)